2-[7-(4-chlorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide
CAS No.: 888413-90-9
Cat. No.: VC6082322
Molecular Formula: C25H16ClFN2O5
Molecular Weight: 478.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 888413-90-9 |
|---|---|
| Molecular Formula | C25H16ClFN2O5 |
| Molecular Weight | 478.86 |
| IUPAC Name | 2-[7-(4-chlorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide |
| Standard InChI | InChI=1S/C25H16ClFN2O5/c26-15-3-1-14(2-4-15)24(31)19-11-29(12-23(30)28-17-7-5-16(27)6-8-17)20-10-22-21(33-13-34-22)9-18(20)25(19)32/h1-11H,12-13H2,(H,28,30) |
| Standard InChI Key | GYORMEXUXYSEGS-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C3C(=C2)C(=O)C(=CN3CC(=O)NC4=CC=C(C=C4)F)C(=O)C5=CC=C(C=C5)Cl |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name of the compound is 2-[7-(4-chlorobenzoyl)-8-oxo- dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide, reflecting its intricate substituent arrangement . Its molecular formula, C25H16ClFN2O5, corresponds to a molecular weight of 478.86 g/mol . The presence of chlorine (Cl) and fluorine (F) atoms at strategic positions enhances its potential for target-specific interactions, a common feature in bioactive molecules.
Structural Elucidation
The compound’s structure comprises:
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A dioxolo[4,5-g]quinoline core fused with a 1,3-dioxole ring.
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A 4-chlorobenzoyl group at position 7.
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An 8-oxo substituent contributing to electron-deficient properties.
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An N-(4-fluorophenyl)acetamide side chain at position 5.
The SMILES notation (C1OC2=C(O1)C=C3C(=C2)C(=O)C(=CN3CC(=O)NC4=CC=C(C=C4)F)C(=O)C5=CC=C(C=C5)Cl) and InChIKey (GYORMEXUXYSEGS-UHFFFAOYSA-N) provide precise descriptors for computational studies .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 888413-90-9 | |
| Molecular Formula | C25H16ClFN2O5 | |
| Molecular Weight | 478.86 g/mol | |
| XLogP3-AA | 4.7 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 7 | |
| Rotatable Bonds | 5 |
Synthesis and Physicochemical Properties
Solubility and Stability
Solubility data remain unreported, but computed properties suggest moderate lipophilicity (XLogP3-AA = 4.7) , indicating preferential solubility in organic solvents. Stability under physiological conditions is uncharacterized, though the electron-withdrawing chloro and fluoro groups may enhance metabolic resistance.
Computational and Pharmacokinetic Insights
ADME Profiling
PubChem-derived predictions indicate high gastrointestinal absorption but low blood-brain barrier permeation (Log Kp = -7.87 cm/s) . The compound is classified as a P-glycoprotein substrate, suggesting susceptibility to multidrug resistance mechanisms .
Research Gaps and Future Directions
Despite its intriguing architecture, the compound’s pharmacological profile remains largely unexplored. Priority research areas include:
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In vitro enzyme inhibition assays (e.g., α-glucosidase, bacterial targets).
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Synthetic optimization to improve solubility and reduce PAINS liabilities.
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In vivo efficacy and toxicity studies in diabetic or infection models.
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